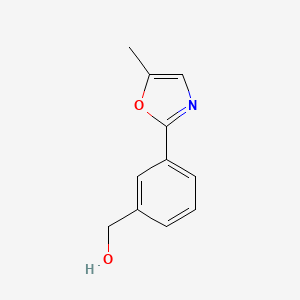

(3-(5-Methyloxazol-2-yl)phenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

[3-(5-methyl-1,3-oxazol-2-yl)phenyl]methanol |

InChI |

InChI=1S/C11H11NO2/c1-8-6-12-11(14-8)10-4-2-3-9(5-10)7-13/h2-6,13H,7H2,1H3 |

InChI Key |

UCOGFBNKHVXYDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(O1)C2=CC=CC(=C2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 5 Methyloxazol 2 Yl Phenyl Methanol and Analogous Oxazole Phenylmethanol Derivatives

Overview of Classical and Contemporary Synthetic Approaches to Oxazole (B20620) Derivatives

The oxazole ring is a fundamental five-membered heterocycle present in numerous natural products and pharmacologically active compounds. wikipedia.org Its synthesis has been a subject of extensive research, leading to a wide array of classical and modern synthetic methods. These can be broadly categorized into cycloaddition and condensation reactions, alongside strategies for the regioselective introduction of substituents.

Cycloaddition Reactions in Oxazole Synthesis

Cycloaddition reactions offer a powerful and convergent approach to the oxazole core by forming multiple carbon-heteroatom bonds in a single step. One of the most prominent examples is the [3+2] cycloaddition, often referred to as 1,3-dipolar cycloaddition.

A notable method is the Van Leusen oxazole synthesis , which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org This reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate then undergoes a 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole, which subsequently eliminates the tosyl group to yield the oxazole ring. The use of an aldehyde as the starting material directly installs a substituent at the 5-position of the oxazole.

| Reagents | Conditions | Product | Ref |

| Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K2CO3), Methanol (B129727) | 5-Substituted oxazole | nih.gov |

| Aldehyde, TosMIC, Triethylamine, β-Cyclodextrin | Water, 50 °C | 5-Substituted oxazole | nih.gov |

Another important cycloaddition strategy involves the reaction of nitrile ylides with alkynes. Nitrile ylides, often generated in situ from various precursors, can react with dipolarophiles to construct the oxazole ring.

Condensation Reactions for Oxazole Ring Formation

Condensation reactions represent the classical and still widely used approach for constructing the oxazole nucleus. These methods typically involve the formation of two key bonds from acyclic precursors.

The Robinson-Gabriel synthesis is a cornerstone of oxazole synthesis, involving the cyclodehydration of an α-acylamino ketone. The reaction is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid. This method is particularly useful for the synthesis of 2,5-disubstituted oxazoles.

The Bredereck synthesis offers a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with formamide. This method provides a straightforward entry to oxazoles with a substituent at the 4-position.

A variation of this approach is the reaction of α-hydroxyketones with amides, which can also yield substituted oxazoles.

| Method | Starting Materials | Key Reagents | Product |

| Robinson-Gabriel | α-Acylamino ketone | H2SO4, PPA | 2,5-Disubstituted oxazole |

| Bredereck | α-Haloketone, Formamide | - | 2,4-Disubstituted oxazole |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | HCl | 2,5-Disubstituted oxazole |

Strategies for Introducing Substituents onto the Oxazole Ring

The functionalization of a pre-formed oxazole ring is a crucial strategy for accessing a diverse range of derivatives. The reactivity of the oxazole ring allows for the regioselective introduction of substituents at the C2, C4, and C5 positions.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the direct arylation and alkenylation of oxazoles. For instance, the Suzuki-Miyaura coupling of a halogenated oxazole with an appropriate boronic acid or ester can be used to introduce aryl or heteroaryl substituents. nih.govlibretexts.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For example, palladium-catalyzed C5 arylation of oxazoles is often favored in polar solvents, while C2 arylation can be achieved in nonpolar solvents using specific phosphine ligands. organic-chemistry.org

Deprotonation and subsequent reaction with electrophiles provide another avenue for functionalization. The C2 proton of the oxazole ring is the most acidic and can be selectively removed by a strong base to generate a nucleophilic species that can react with various electrophiles.

Synthetic Routes to Phenylmethanol Derivatives

The phenylmethanol moiety of the target molecule can be synthesized through several well-established methods, primarily involving the reduction of corresponding carbonyl compounds.

The most common approach is the reduction of a substituted benzaldehyde or benzoic acid derivative . A variety of reducing agents can be employed for this transformation. Sodium borohydride (NaBH4) is a mild and selective reagent for the reduction of aldehydes and ketones to alcohols and is often used for this purpose. mdpi.com Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can reduce both aldehydes and carboxylic acids to the corresponding primary alcohols.

| Starting Material | Reducing Agent | Product |

| Substituted Benzaldehyde | Sodium Borohydride (NaBH4) | Phenylmethanol |

| Substituted Benzoic Acid | Lithium Aluminum Hydride (LiAlH4) | Phenylmethanol |

| Substituted Benzoic Acid Ester | Lithium Aluminum Hydride (LiAlH4) | Phenylmethanol |

Alternatively, the phenylmethanol group can be introduced through the Grignard reaction of a phenyl Grignard reagent with formaldehyde.

Convergent and Divergent Synthesis Strategies for Assembling the (3-(5-Methyloxazol-2-yl)phenyl)methanol Core

The assembly of the target molecule can be achieved through either a convergent or a divergent synthetic strategy. A convergent approach involves the synthesis of the oxazole and phenylmethanol fragments separately, followed by their coupling in a later step. A divergent strategy, on the other hand, would involve the construction of a common intermediate that is then elaborated to form both the oxazole and the phenylmethanol functionalities.

A potential convergent synthesis could involve a Suzuki-Miyaura cross-coupling reaction . For instance, 2-bromo-5-methyloxazole could be coupled with (3-(hydroxymethyl)phenyl)boronic acid. This approach benefits from the commercial availability of many boronic acids and the high functional group tolerance of the Suzuki coupling. nih.govlibretexts.orgnih.gov

Another convergent strategy could employ a Sonogashira coupling between a halo-oxazole and a terminal alkyne-substituted benzyl (B1604629) alcohol, followed by further transformations.

Regioselective Synthesis of Substituted Phenyl-Oxazole Systems

The regioselective construction of the 2,5-disubstituted oxazole on the phenyl ring is a critical aspect of the synthesis. The choice of synthetic strategy will dictate the regiochemical outcome.

In a convergent approach, the regioselectivity is predetermined by the substitution pattern of the starting materials. For example, in the Suzuki coupling mentioned above, the use of (3-(hydroxymethyl)phenyl)boronic acid ensures the formation of the desired meta-substituted product.

In a divergent approach, where the oxazole ring is constructed on a pre-existing phenyl scaffold, the regioselectivity of the ring-forming reaction becomes paramount. For instance, if starting from 3-formylbenzoic acid, the formation of the oxazole ring would need to be directed to the desired position.

One potential divergent route could start with 3-formylbenzonitrile. The nitrile group could be a precursor to the 2-position of the oxazole, while the formyl group could be reduced to the hydroxymethyl group at a later stage.

Application of Green Chemistry Principles in Synthetic Pathways

Traditional syntheses of heterocyclic compounds like oxazoles often rely on volatile and hazardous organic solvents. kthmcollege.ac.in Green chemistry promotes the substitution of these with safer alternatives. Water, being non-toxic and inexpensive, is considered an ideal green solvent. kthmcollege.ac.in Other recommended solvents include dimethyl carbonate (DMC), which is biodegradable and non-toxic, and glycerol. kthmcollege.ac.in Ionic liquids have also been investigated as viable substitutes for conventional volatile organic solvents due to their low volatility and high chemical stability. kthmcollege.ac.innih.gov For instance, the van Leusen oxazole synthesis, a key method for preparing 5-substituted oxazoles, has been successfully adapted to use ionic liquids, which can often be recovered and reused for multiple reaction cycles without a significant loss in product yield. nih.govorganic-chemistry.org

Another core principle of green chemistry is the reduction or elimination of hazardous reagents and catalysts. kthmcollege.ac.inatiner.gr Research has focused on developing synthetic routes that operate under milder conditions and avoid toxic catalysts. kthmcollege.ac.in For example, some methodologies for synthesizing polysubstituted oxazoles utilize silica gel-supported cycloisomerization, which proceeds under mild conditions with high efficiency. ijpsonline.com The development of catalyst-free reactions, often facilitated by alternative energy sources like microwave irradiation, further contributes to the green profile of oxazole synthesis. kthmcollege.ac.in

The following table summarizes the application of various green solvents in oxazole synthesis.

| Green Solvent | Key Properties | Application in Oxazole Synthesis | References |

| Water | Non-toxic, inexpensive, environmentally safe | Used as a solvent in various synthetic steps to reduce reliance on volatile organic compounds. | kthmcollege.ac.in |

| Dimethyl Carbonate (DMC) | Biodegradable, non-toxic, good miscibility | A potential replacement for ketones and other conventional aprotic solvents. | kthmcollege.ac.in |

| Glycerol | Renewable, biodegradable, low toxicity | Can be tailored for specific reaction requirements. | kthmcollege.ac.in |

| Ionic Liquids | Low volatility, high chemical/electrochemical stability | Used as a recyclable solvent in reactions like the van Leusen oxazole synthesis. | nih.govorganic-chemistry.org |

By embracing these principles, chemists can design synthetic pathways for this compound and its analogs that are not only effective but also significantly safer and more sustainable. researchgate.net

Microwave-Assisted Synthesis and Other Accelerated Methodologies

Accelerated reaction methodologies, particularly microwave-assisted synthesis, have revolutionized the production of heterocyclic compounds by dramatically reducing reaction times, increasing yields, and often leading to cleaner products. nih.govnih.gov Unlike conventional heating which transfers energy indirectly and inefficiently, microwave technology allows for direct and rapid heating of the reaction mixture. atiner.gr This efficient energy transfer can lead to faster reaction rates and can enable reactions that are difficult to achieve under classical heating conditions. nih.gov

Microwave irradiation has been successfully applied to various steps in the synthesis of oxazole and other heterocyclic scaffolds. tandfonline.comresearchgate.netmdpi.com For example, the condensation and cyclization reactions required to form the oxazole ring can be completed in minutes under microwave heating, compared to several hours with conventional methods. nih.govmdpi.com This rapid process is not only time-efficient but also energy-efficient, aligning with the principles of green chemistry. atiner.gr

Studies have shown that microwave-assisted synthesis often results in higher product yields and purity. nih.govnih.gov This is attributed to the uniform heating which can minimize the formation of byproducts that often occur with conventional heating due to localized overheating. For instance, in the synthesis of 2,4-disubstituted oxazole compounds, microwave irradiation at 138°C for 20 minutes was shown to be an effective method. tandfonline.com

The table below presents a comparison of conventional and microwave-assisted synthesis for a generic heterocyclic synthesis, illustrating the typical advantages of the latter.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | References |

| Reaction Time | Hours (e.g., 4-7 h) | Minutes (e.g., 8-12 min) | nih.govmdpi.com |

| Product Yield | Moderate to Good | Good to Excellent (often quantitative) | nih.govnih.gov |

| Energy Efficiency | Low (indirect heating) | High (direct dielectric heating) | atiner.gr |

| Reaction Purity | Often requires extensive purification | Generally cleaner reaction profiles | nih.gov |

The application of microwave-assisted techniques provides a powerful tool for the efficient and rapid synthesis of this compound and related derivatives, facilitating faster discovery and development of new compounds. nih.gov

One-Pot Synthesis Approaches for Oxazole-Containing Scaffolds

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, represents a highly efficient strategy for constructing complex molecules like oxazole-containing scaffolds. researchgate.netzendy.io This approach enhances synthetic efficiency by reducing the number of purification steps, minimizing solvent waste, and saving time and resources. researchgate.netresearchgate.net Several one-pot methodologies have been developed for the synthesis of substituted oxazoles.

A prominent example is the van Leusen oxazole synthesis , which produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in a single step under mild, basic conditions. ijpsonline.comnih.govmdpi.com This reaction has been widely utilized and adapted, for instance, by combining it with subsequent coupling reactions in a one-pot sequence. Researchers have successfully performed van Leusen synthesis followed by Suzuki, Heck, or Sonogashira coupling reactions in the same pot to create diverse C5-substituted oxazoles. mdpi.com

Multicomponent reactions (MCRs) are another powerful one-pot strategy. researchgate.netzendy.io These reactions involve three or more starting materials that react to form a single product incorporating substantial parts of all initial reactants. A one-pot, three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis provides a wide range of substituted oxazoles in good yields. organic-chemistry.org

Furthermore, tandem reactions that combine different catalytic processes in one pot have emerged as an elegant route to highly substituted oxazoles. For example, a one-pot oxazole synthesis/Suzuki-Miyaura coupling has been developed for the production of 2,4,5-trisubstituted oxazoles. ijpsonline.comtandfonline.com This reaction uses a nickel catalyst to couple a boronic acid with the oxazole core formed in situ. ijpsonline.com

The table below outlines several one-pot strategies applicable to the synthesis of substituted oxazoles.

| One-Pot Strategy | Description | Key Reactants | References |

| van Leusen Reaction | A [3+2] cycloaddition reaction to form 5-substituted oxazoles. | Aldehydes, Tosylmethyl isocyanide (TosMIC) | ijpsonline.comnih.govmdpi.com |

| Tandem van Leusen/Coupling | Combines oxazole formation with a subsequent Pd-catalyzed cross-coupling (e.g., Suzuki, Heck). | Aldehyde, TosMIC, Aryl/Vinyl Halide | mdpi.com |

| Robinson-Gabriel Synthesis | Cyclodehydration of 2-acylamino ketones. Often performed as a one-pot procedure using dehydrating agents. | 2-Acylamino ketone | ijpsonline.com |

| One-Pot Suzuki-Miyaura Coupling | Combines in situ oxazole formation with a Ni-catalyzed Suzuki-Miyaura coupling. | Carboxylic acid, amino acid, boronic acid | ijpsonline.comtandfonline.com |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form the final product. | Varies (e.g., 2H-azirines, alkynyl bromides, O2) | organic-chemistry.orgresearchgate.net |

These one-pot approaches offer a streamlined and atom-economical pathway to complex oxazole derivatives, including the this compound scaffold, thereby accelerating the synthesis of potential new chemical entities. researchgate.net

Structure Activity Relationship Sar and Structural Modification Studies of Oxazole Phenylmethanol Scaffolds

Impact of Substituents on the Oxazole (B20620) Ring on Biological and Biochemical Interactions

The substitution pattern on the oxazole ring plays a pivotal role in modulating the biological activity of oxazole-phenylmethanol derivatives. The nature, size, and electronic properties of the substituents can significantly influence how the molecule interacts with its biological target.

The presence of a methyl group at the 5-position of the oxazole ring, as seen in the parent compound (3-(5-Methyloxazol-2-yl)phenyl)methanol, is a critical determinant of activity. This small alkyl group can contribute to the molecule's binding affinity through hydrophobic interactions within a specific pocket of the target protein. Studies on related heterocyclic compounds have shown that even minor modifications at this position can lead to substantial changes in biological potency. For instance, in a series of thiazole derivatives, the presence of a methyl group on the heterocyclic ring was found to be crucial for cytotoxic activity. mdpi.com

Furthermore, the electronic nature of the oxazole ring itself, influenced by its substituents, can affect its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are often essential for molecular recognition at the active site of an enzyme or receptor.

Role of the Phenyl Linker and its Substitution Pattern in Molecular Recognition

In the case of this compound, the meta substitution pattern (1,3-disubstitution) positions the oxazole and methanol (B129727) groups at a specific angle relative to each other. This geometry can be critical for establishing simultaneous interactions with different regions of a target protein. Any alteration in this substitution pattern, for instance to an ortho (1,2-) or para (1,4-) arrangement, would significantly change the molecule's three-dimensional shape and, consequently, its biological activity.

The electronic properties of the phenyl ring, which can be modulated by the introduction of various substituents, also play a role. Electron-donating or electron-withdrawing groups on the phenyl ring can influence the reactivity and electronic distribution of the entire molecule, thereby affecting its interaction with the biological target. For example, studies on benzoxazole derivatives have shown that substituents on the phenyl ring can significantly impact their antiproliferative activity. mdpi.com

Significance of the Methanol Group in Driving Specific Molecular Interactions

The benzylic nature of the alcohol in this compound provides a degree of conformational flexibility, allowing the hydroxyl group to orient itself optimally to form hydrogen bonds with key amino acid residues in a protein's active site. The specific placement of this group, dictated by the meta substitution on the phenyl ring, ensures that it can engage in these crucial interactions while the rest of the molecule occupies other binding pockets.

The replacement of the methanol group with other functional groups can have a profound impact on biological activity. For instance, replacing it with a non-hydrogen-bonding group would likely lead to a significant loss of potency, highlighting the critical role of this moiety in molecular recognition.

Strategic Modifications for Modulating Biological Potency and Selectivity within Oxazole Derivatives

Strategic structural modifications of the oxazole-phenylmethanol scaffold offer a powerful approach to fine-tune its biological properties, including potency and selectivity. These modifications can be systematically applied to each of the three core components of the molecule.

Table 1: Strategic Modifications and Their Potential Impact on Biological Activity

| Molecular Fragment | Modification Strategy | Potential Impact on Biological Activity |

| Oxazole Ring | Varying the substituent at the 5-position (e.g., H, ethyl, trifluoromethyl) | Modulate hydrophobic interactions and steric fit within the binding pocket. |

| Introducing substituents at the 4-position | Explore additional binding interactions and alter electronic properties. | |

| Phenyl Linker | Shifting the substitution pattern (e.g., ortho or para) | Alter the spatial orientation of the oxazole and methanol groups, affecting the overall binding mode. |

| Introducing electron-donating or electron-withdrawing groups | Modulate the electronic properties of the molecule, potentially enhancing interactions with the target. | |

| Methanol Group | Bioisosteric replacement (e.g., -CH₂F, -CH₂NH₂, -CONH₂) | Alter hydrogen bonding capacity, metabolic stability, and pharmacokinetic properties. |

| Homologation (e.g., -CH₂CH₂OH) | Change the distance and angle of hydrogen bonding interactions. |

By systematically implementing these modifications and evaluating the resulting biological activity, researchers can build a comprehensive SAR profile. This knowledge can then be used to design new analogs with improved therapeutic potential, such as enhanced potency against a specific target and increased selectivity over off-target proteins, which is crucial for minimizing side effects. For example, in the development of kinase inhibitors, achieving selectivity is a major challenge, and subtle structural changes can dramatically alter the selectivity profile of a compound. nih.gov

Computational Chemistry and Molecular Modeling of 3 5 Methyloxazol 2 Yl Phenyl Methanol and Analogues

Quantum Chemical Studies (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and reactivity of molecules. epstem.net By solving approximations of the Schrödinger equation, DFT can determine electron distribution, molecular orbital energies, and other key electronic parameters.

For a molecule like (3-(5-Methyloxazol-2-yl)phenyl)methanol, DFT studies would typically focus on:

Molecular Geometry Optimization: The first step is to find the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. epstem.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule. Red regions indicate areas of negative potential (electron-rich), often associated with heteroatoms like oxygen and nitrogen in the oxazole (B20620) ring, which are likely sites for electrophilic attack and hydrogen bond acceptance. Blue regions represent positive potential (electron-poor), typically around hydrogen atoms, indicating sites for nucleophilic attack.

Molecular Docking Simulations for Ligand-Target Binding Prediction and Characterization

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). ekb.eg This method is instrumental in structure-based drug design for identifying potential drug candidates.

The process involves:

Preparation of Receptor and Ligand: Three-dimensional structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms and assigning atomic charges.

Binding Site Identification: The active site or binding pocket of the protein is identified.

Conformational Sampling: The algorithm explores various possible conformations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity (often expressed as a docking score in kcal/mol) for each conformation. Lower scores typically indicate more favorable binding.

For this compound and its analogues, docking studies can reveal crucial information. For instance, studies on similar heterocyclic compounds have shown that the oxazole ring can interact with enzymes and receptors. evitachem.comnih.gov Docking simulations would identify key amino acid residues in a target's active site that interact with the ligand. These interactions could include hydrogen bonds involving the methanol's hydroxyl group or the oxazole's nitrogen atom, as well as hydrophobic interactions with the phenyl ring. jbcpm.comsemanticscholar.org The results can guide the rational design of more potent analogues by suggesting modifications that enhance these binding interactions. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Binding Processes

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This allows for the study of the flexibility of both the ligand and the protein and the stability of their interaction.

Key applications of MD simulations for this compound include:

Conformational Analysis: MD simulations can explore the different shapes (conformations) the molecule can adopt in solution, providing insight into its flexibility. mdpi.com

Binding Stability: By running an MD simulation on a docked ligand-protein complex, researchers can assess its stability over a period of nanoseconds or longer. Key metrics like Root Mean Square Deviation (RMSD) are monitored to see if the ligand remains securely in the binding pocket.

Solvent Effects: MD simulations explicitly model the effects of the surrounding solvent (usually water), providing a more realistic representation of the biological environment. Studies have shown that solvents like methanol (B129727) can influence molecular interactions, for example by strengthening hydrogen bonds while weakening hydrophobic interactions. nih.govunife.it

These simulations provide a deeper understanding of the binding process, revealing how the ligand and protein adapt to each other and the energetic contributions of various interactions over time.

In Silico Prediction of Potential Biological Targets and Mechanistic Pathways

Beyond studying interactions with a known target, computational methods can also predict novel biological targets for a compound. This is often achieved through "reverse docking" or pharmacophore-based screening, where the molecule is computationally screened against a large library of protein structures.

Furthermore, in silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. researchgate.net Online servers and software can calculate various parameters based on the molecule's structure.

| Property | Predicted Value/Characteristic | Importance |

|---|---|---|

| Absorption | Good oral bioavailability predicted. | Indicates the compound can be effectively absorbed after oral administration. |

| Distribution | Predicted to cross the blood-brain barrier (BBB). | Suggests potential for activity in the central nervous system. |

| Metabolism | Predicted to be a substrate for cytochrome P450 enzymes. | Provides insight into how the compound will be broken down by the body. researchgate.net |

| Excretion | Likely renal clearance. | Predicts the primary route of elimination from the body. |

| Toxicity | Predicted to have low potential for mutagenicity or carcinogenicity. nih.gov | Early assessment of potential safety risks. researchgate.net |

These predictions help build a comprehensive profile of a compound's drug-like properties and guide further experimental validation. csic.esnih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding, Hydrophobic Interactions, and Pi-Stacking

The biological activity and physical properties of this compound are governed by a network of non-covalent intermolecular interactions. Computational models are essential for identifying and quantifying these forces.

Hydrogen Bonding: The hydroxyl (-OH) group of the methanol moiety is a potent hydrogen bond donor, while the oxygen and nitrogen atoms of the oxazole ring are potential hydrogen bond acceptors. csic.es In a protein binding site, these groups can form critical hydrogen bonds with amino acid residues like serine, threonine, or the peptide backbone, anchoring the ligand in place. nih.govnih.gov

Hydrophobic Interactions: The phenyl ring is a classic hydrophobic group. It can form favorable interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine within a protein's binding pocket, contributing significantly to binding affinity. nih.gov

Pi-Stacking: The aromatic phenyl and oxazole rings can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions, which involve the overlapping of π-orbitals, can be a major contributor to the stability of a ligand-protein complex. mdpi.com

Analyzing these interactions provides a detailed picture of the molecular recognition process, explaining the compound's specificity and affinity for its biological targets.

Biological and Biochemical Investigations of 3 5 Methyloxazol 2 Yl Phenyl Methanol and Analogues

Enzyme Inhibition and Modulation Studies of Oxazole-Phenylmethanol Scaffolds

The interaction of oxazole-phenylmethanol derivatives with various enzymes has been a focal point of research, revealing potent inhibitory activities against several key therapeutic targets.

Kinetic Characterization of Enzyme Inhibition

Tubulin Polymerization Inhibitors: Certain oxazole (B20620) derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive anticancer agents. For instance, a series of 2-methyl-4,5-disubstituted oxazoles demonstrated significant inhibitory effects on tubulin assembly. Compounds 4d and 4i from this series were found to be potent inhibitors of tubulin polymerization with IC50 values of 0.66 µM and 0.56 µM, respectively, which is more potent than the well-known tubulin inhibitor combretastatin A-4 (CA-4) (IC50 = 1.3 µM) nih.gov. Another study on thiazole-based chalcones, which share structural similarities, also identified compounds with significant tubulin polymerization inhibitory activity, with compound 2e having an IC50 value of 7.78 μM compared to CA-4's 4.93 μM mdpi.com.

Alpha-Amylase Inhibitors: Oxadiazole derivatives, which are structurally related to oxazoles, have shown potential as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. A study on novel 1,3,4-oxadiazole derivatives identified compound 5g as a significant α-amylase inhibitor with 92.16% inhibition and an IC50 value of 13.09±0.06 µg/ml, comparable to the standard drug acarbose nih.gov. Another series of 1,3,4-oxadiazole derivatives, SOZD4 and SOZD5 , also exhibited α-amylase inhibitory activity with IC50 values of 2.84 and 3.12 µg/mL, respectively, which were better than the standard acarbose (4.76 µg/mL) .

COX-2 Inhibitors: The cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drugs. Several studies have reported the selective inhibition of COX-2 by oxazole and related heterocyclic derivatives. A series of 2-(trimethoxyphenyl)-thiazoles were evaluated for their COX inhibitory activity, with compound A2 being the most potent inhibitor of COX-2 with an IC50 of 23.26 μM mdpi.com. Another study on 1,3-dihydro-2H-indolin-2-one derivatives identified compounds 4e , 9h , and 9i as good COX-2 inhibitors with IC50 values ranging from 2.35 to 3.34 µM mdpi.com.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors: FAAH is an enzyme involved in the degradation of endocannabinoids. The keto-oxazole class of compounds has been identified as reversible inhibitors of FAAH researchgate.net.

Acetylcholinesterase Inhibitors: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a strategy for treating Alzheimer's disease. Benzimidazole-based oxazole analogues have shown potent inhibitory activities against AChE. Compounds 9 and 14 were identified as the most active, with IC50 values of 0.10 ± 0.050 µM and 0.20 ± 0.050 µM, respectively, which were significantly more potent than the standard drug donepezil (IC50 = 2.16 ± 0.12 µM) mdpi.com. Another study on oxadiazole derivatives identified compound 16 as a potent AChE inhibitor with an IC50 value of 41.87 ± 0.67 μM and a Ki of 18.31 ± 1.7 μM, indicating a non-competitive or mixed type of inhibition nih.govacs.org.

| Enzyme | Inhibitor Class | Compound | IC50 Value | Reference |

|---|---|---|---|---|

| Tubulin Polymerization | 2-Methyl-4,5-disubstituted oxazoles | 4d | 0.66 µM | nih.gov |

| Tubulin Polymerization | 2-Methyl-4,5-disubstituted oxazoles | 4i | 0.56 µM | nih.gov |

| Alpha-Amylase | 1,3,4-Oxadiazole derivatives | 5g | 13.09±0.06 µg/ml | nih.gov |

| Alpha-Amylase | 1,3,4-Oxadiazole derivatives | SOZD4 | 2.84 µg/mL | |

| Alpha-Amylase | 1,3,4-Oxadiazole derivatives | SOZD5 | 3.12 µg/mL | |

| COX-2 | 2-(Trimethoxyphenyl)-thiazoles | A2 | 23.26 µM | mdpi.com |

| COX-2 | 1,3-Dihydro-2H-indolin-2-one derivatives | 4e | 2.35 µM | mdpi.com |

| Acetylcholinesterase | Benzimidazole-based oxazole analogues | 9 | 0.10 ± 0.050 µM | mdpi.com |

| Acetylcholinesterase | Benzimidazole-based oxazole analogues | 14 | 0.20 ± 0.050 µM | mdpi.com |

| Acetylcholinesterase | Oxadiazole derivatives | 16 | 41.87 ± 0.67 µM | nih.gov |

Binding Assays for Receptor Interactions and Functional Modulation

KCa2 Channels: Small-conductance Ca2+-activated potassium (KCa2) channels are involved in regulating neuronal excitability and vascular tone. Studies on subtype-selective positive modulators of KCa2 channels have identified compounds that can potentiate their activity. While direct studies on (3-(5-Methyloxazol-2-yl)phenyl)methanol are lacking, research on related structures provides insights. For example, a study identified a compound, referred to as compound 4 , that selectively potentiates human KCa2.3 channels nih.gov. Another study on CyPPA, a known KCa2 channel modulator, and its analogues showed that modifications to the phenyl group could improve potency, with dihalogen substitutions leading to a ~10-fold increase in potency for potentiating the KCa2.2a channel escholarship.org. These findings suggest that the phenyl group in the oxazole-phenylmethanol scaffold could be a key site for modification to achieve selective modulation of KCa2 channels.

Cellular Pathway Perturbations and Molecular Mechanisms of Action (Focus on in vitro Cell Line Studies)

The biological effects of oxazole-phenylmethanol analogues at the cellular level have been investigated in various in vitro models, revealing their ability to modulate fundamental cellular processes.

Modulation of Cell Proliferation and Apoptosis Pathways

Anticancer Mechanisms: Oxazole and oxadiazole derivatives have demonstrated significant anticancer activity in various cancer cell lines by inducing apoptosis and arresting the cell cycle.

In MCF-7 breast cancer cells, a series of substituted-1,3,4-oxadiazole derivatives induced a dose- and time-dependent sequence of events characteristic of apoptosis, including loss of cell viability, chromatin condensation, and internucleosomal DNA fragmentation researchgate.net. One study on 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives found that compound 5e had the highest inhibitory effect against MCF-7 cells with an IC50 value of 10.05 ± 1.08 µM nih.gov. This compound was shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis, as confirmed by DAPI staining and Annexin V-PE/7-AAD dual binding assay nih.gov. Furthermore, the induction of apoptosis was associated with the activation of caspase-3 and a decrease in the expression of the anti-apoptotic protein BCL-2 nih.gov. Another study on pyrrole-tethered bisbenzoxazole derivatives identified compound 15 as the most potent against the MCF-7 cell line, with an IC50 value of 4.29 μM nih.gov.

In prostate cancer cell lines, the isoflavone analog phenoxodiol, which contains a benzoxazole core, was shown to induce cell cycle arrest in the G1/S phase in both androgen-dependent (LNCaP) and androgen-independent (PC3) cells nih.govnih.gov. This effect was mediated by the upregulation of p21(WAF1) in a p53-independent manner nih.govnih.gov. Another study on 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives found that compound 10 displayed the best cytotoxicity on both LNCaP and PC3 cell lines, with IC50 values of 0.03 μM and 0.08 μM, respectively, after 5 days of treatment researchgate.net.

| Cell Line | Compound Class | Compound | IC50 Value | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| MCF-7 (Breast Cancer) | 5-Aryl-2-butylthio-1,3,4-oxadiazole | 5e | 10.05 ± 1.08 µM | G0/G1 cell cycle arrest, Apoptosis induction, Caspase-3 activation, Decreased BCL-2 | nih.gov |

| MCF-7 (Breast Cancer) | Pyrrole-tethered bisbenzoxazole | 15 | 4.29 μM | Apoptosis induction | nih.gov |

| LNCaP (Prostate Cancer) | 2-Arylnaphtho[2,3-d]oxazole-4,9-dione | 10 | 0.03 µM (5 days) | Cytotoxicity | researchgate.net |

| PC3 (Prostate Cancer) | 2-Arylnaphtho[2,3-d]oxazole-4,9-dione | 10 | 0.08 µM (5 days) | Cytotoxicity | researchgate.net |

Antimicrobial Mechanisms at the Cellular Level

Oxazole derivatives have been investigated for their antimicrobial properties, with studies pointing towards multiple cellular mechanisms of action. One of the proposed mechanisms is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication nih.govnih.gov. A study on pyrazole (B372694), oxazole, and imidazole derivatives showed moderate inhibition against DNA gyrase with IC50 values in the range of 9.4-25 µg/mL nih.govresearchgate.net.

Another potential mechanism is the disruption of the bacterial cell membrane. The accumulation of hydrophobic phenolic groups, which can be a feature of oxazole-phenylmethanol analogues, in the lipid bilayer can disrupt lipid-protein interactions, increase membrane permeability, and lead to the leakage of intracellular components mdpi.com. This membrane-disrupting action can cause significant morphological changes to the bacterial cell, ultimately leading to cell death mdpi.com. Some antimicrobial peptides are also known to act via membrane disruption by forming pores rsc.org.

Anti-inflammatory Mechanisms and Signaling Pathways

The anti-inflammatory properties of oxazole and related heterocyclic compounds are often linked to their ability to modulate key inflammatory signaling pathways. A primary target is the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

Studies on 1,2,4-oxadiazole derivatives have shown that these compounds can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. For instance, compound 17 from a series of 1,2,4-oxadiazoles was found to prominently inhibit the LPS-induced activation of NF-κB in RAW264.7 macrophage cells by blocking the phosphorylation of the p65 subunit and preventing its nuclear translocation nih.gov. Another study on a different series of compounds discovered that compound 51 inhibited NF-κB activation with an IC50 value of 172.2 ± 11.4 nM and suppressed the LPS-induced over-expression of the NF-κB target genes TNF-α and IL-6 bohrium.com. Similarly, a study on 1,2-diazole (pyrazole) in A549 lung cancer cells demonstrated that it could suppress the expression of TNF-α and the NF-κB-p65 subunit, thereby inhibiting NF-κB activation nih.govpsgcas.ac.in. The inhibition of the NF-κB pathway by these compounds leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 nih.govbohrium.com.

Emerging Research Trends and Future Outlook for 3 5 Methyloxazol 2 Yl Phenyl Methanol Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel compounds based on the (3-(5-Methyloxazol-2-yl)phenyl)methanol scaffold. nih.gov These computational tools can dramatically accelerate the traditionally slow and costly process of drug development. nih.govnih.gov

Table 1: Illustrative Application of AI in the Drug Discovery Pipeline

| Stage | AI/ML Application | Potential Impact on this compound Research |

|---|---|---|

| Target Identification | Analysis of genomic and proteomic data | Identification of novel protein targets for which derivatives could be designed. |

| Virtual Screening | Predictive modeling of binding affinity | Rapid screening of millions of virtual derivatives to find potent binders. nih.gov |

| Lead Optimization | Generative models for de novo design | Creation of novel analogs with improved efficacy, selectivity, and safety profiles. nih.gov |

| ADMET Prediction | QSAR models | Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. |

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of oxazole (B20620) derivatives is continuously evolving, with a strong emphasis on developing methodologies that are not only efficient but also environmentally sustainable. ijpsonline.com These "green chemistry" approaches are critical for minimizing the environmental impact of chemical production by reducing hazardous waste and energy consumption. ijpsonline.commdpi.com

Recent advancements in this area include the use of microwave-assisted synthesis, which can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. acs.orgresearchgate.net Ultrasound-assisted reactions have also emerged as a powerful green technique, enhancing reaction rates and efficiency, often in aqueous media, which reduces the need for volatile organic solvents. mdpi.com

Other innovative strategies applicable to the synthesis of this compound and its derivatives include:

Photoredox Catalysis: Utilizing visible light to drive chemical reactions, offering a more sustainable alternative to traditional methods that may require harsh reagents or high temperatures. organic-chemistry.org

Flow Chemistry: Conducting reactions in continuous-flow reactors instead of batch flasks, which allows for better control over reaction parameters, improved safety, and easier scalability.

Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives like water or ionic liquids. ijpsonline.commdpi.com

These modern synthetic methods, including the van Leusen and Bredereck reactions for oxazole synthesis, offer pathways to produce this compound with greater efficiency, lower cost, and a reduced environmental footprint, aligning with the principles of sustainable chemistry. ijpsonline.comresearchgate.net

Exploration of New Biological Targets and Polypharmacology Approaches

Research into oxazole-containing compounds has revealed a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. d-nb.infonih.govresearchgate.net The oxazole ring is a versatile scaffold that can interact with a variety of enzymes and receptors within biological systems. researchgate.nettandfonline.com A key future direction for research on this compound will be to move beyond broad activity screening and identify its specific molecular targets.

This involves using techniques like chemical proteomics and thermal shift assays to pinpoint the exact proteins that derivatives of this compound bind to. Identifying these targets is crucial for understanding the molecule's mechanism of action and for the rational design of more effective and selective therapeutic agents. museonaturalistico.it

Another emerging concept is polypharmacology , which involves designing single drug molecules that can intentionally interact with multiple biological targets. researchgate.net This approach is particularly relevant for complex multifactorial diseases like cancer or neurodegenerative disorders, where hitting a single target may not be sufficient. The structural features of this compound, with its distinct phenyl, oxazole, and methanol (B129727) groups, provide a framework that could be modified to achieve a desired polypharmacological profile, creating compounds that modulate several disease-related pathways simultaneously.

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The future of research on this compound is not confined to medicinal chemistry. Its unique structure makes it a candidate for exploration in interdisciplinary fields that bridge organic chemistry with chemical biology and materials science. evitachem.com

In chemical biology , derivatives of the compound can be developed as chemical probes. By attaching fluorescent tags or reactive groups, these probes can be used to visualize and study complex biological processes within living cells, helping to unravel the functions of its protein targets in their native environment.

In materials science , the rigid, aromatic structure of the oxazole and phenyl rings suggests potential applications as a building block for novel functional materials. evitachem.com For example, research has shown that oxazole-based structures can be investigated for their gas capture properties, indicating a potential role in developing materials for environmental applications like carbon dioxide sequestration. europa.eu The compound could also be incorporated into polymers to create materials with specific electronic or optical properties. This convergence of disciplines allows for the exploration of this compound beyond its potential therapeutic uses, opening doors to new technologies and applications.

Q & A

Q. What are the recommended synthetic routes for (3-(5-Methyloxazol-2-yl)phenyl)methanol?

Methodological Answer: The synthesis typically involves cyclization reactions to form the oxazole core, followed by functionalization. A common approach includes:

- Step 1: Condensation of substituted benzaldehyde derivatives with hydroxylamine to form oxime intermediates.

- Step 2: Cyclization using reagents like acetic anhydride or phosphoryl chloride to construct the oxazole ring.

- Step 3: Reduction of the benzylic position (e.g., using NaBH₄ or LiAlH₄) to introduce the methanol group.

Key reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products like over-reduction or ring-opening. For analogous oxazole derivatives, yields range from 60–85% depending on substituent steric effects .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Standard characterization includes:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 2.4–2.6 ppm (methyl group on oxazole), δ 4.7–5.1 ppm (benzylic -CH₂OH), and aromatic protons at δ 7.2–8.0 ppm.

- ¹³C NMR: Signals for oxazole carbons (C=O at ~150–160 ppm) and benzylic carbon (~60–65 ppm).

- Mass Spectrometry: Molecular ion peak at m/z corresponding to C₁₁H₁₁NO₂ (MW: 189.21 g/mol).

- IR Spectroscopy: O-H stretch (~3200–3400 cm⁻¹) and C=N/C-O stretches (~1600–1650 cm⁻¹).

PubChem-derived data for similar oxazole derivatives can guide interpretation .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

- Storage Conditions: Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the benzylic alcohol.

- Light Sensitivity: Protect from UV light due to the conjugated oxazole ring’s photoreactivity.

- Hygroscopicity: Use desiccants to avoid hydration, which may lead to esterification or decomposition.

Stability studies on analogous compounds suggest a shelf life of 6–12 months under optimal conditions .

Advanced Research Questions

Q. How can contradictory data in the reaction kinetics of this compound be resolved?

Methodological Answer: Contradictions often arise from solvent polarity, temperature, or catalytic effects. To address this:

- Control Experiments: Repeat reactions under strictly anhydrous conditions (e.g., using molecular sieves).

- Kinetic Profiling: Use HPLC or GC-MS to track intermediate formation and identify rate-limiting steps.

- Computational Modeling: Apply DFT calculations to compare activation energies for competing pathways (e.g., nucleophilic substitution vs. elimination).

For example, solvent-dependent studies on isoxazole derivatives show rate variations of 20–40% in polar aprotic vs. protic solvents .

Q. What computational methods predict the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Focus on hydrogen bonding (oxazole O/N) and hydrophobic contacts (methyl/aryl groups).

- MD Simulations: Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA/GBSA).

- SAR Analysis: Compare with tetrazole or thiazole analogs to identify pharmacophore contributions.

Studies on tetrazole derivatives highlight the importance of heterocycle electronegativity in binding .

Q. How to design experiments to assess the compound’s role in multi-step organic syntheses?

Methodological Answer:

- Step 1: Use this compound as a building block for Suzuki-Miyaura couplings (e.g., with aryl boronic acids).

- Step 2: Monitor regioselectivity in cross-coupling reactions via LC-MS and X-ray crystallography.

- Step 3: Evaluate catalytic systems (Pd/C, Ni-based) for scalability and yield optimization.

For example, oxazole-methanol derivatives have been used to synthesize fluorescent dyes with quantum yields >0.7 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.